molecular formula C16H18N6O2S2 B2920960 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-84-0

3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2920960
CAS No.: 2034380-84-0
M. Wt: 390.48
InChI Key: FHGNNNUQDDBDKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the various substituents attached to them. Detailed structural analysis would typically involve techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole and triazine rings. These types of compounds can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole and triazine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

1. Anticancer Applications

Research has highlighted the potential of compounds like 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one in cancer treatment. Specifically, studies on fused heterobicyclic nitrogen systems, including 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones and related structures, have shown activity as cytotoxic agents against various cancer cell lines (Saad, Youssef, & Mosselhi, 2011).

2. Antimicrobial and Antifungal Activities

Compounds structurally related to the chemical have demonstrated effectiveness in antimicrobial and antifungal applications. For instance, the synthesis and screening of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus have shown moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017). Additionally, synthesized 1,3,4-thiadiazole amide derivatives containing piperazine have exhibited antimicrobial activities against strains of gram-positive and gram-negative bacteria and fungi (Xia, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further studies to explore its potential biological activities, investigations into its reactivity and stability, and the development of new synthetic methods for its preparation .

Properties

IUPAC Name

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-2-3-11-14(26-20-18-11)15(23)21-7-4-10(5-8-21)22-16(24)13-12(17-19-22)6-9-25-13/h6,9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNNNUQDDBDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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